molecular formula C18H15NO8 B11945629 4-Nitro-2',4',5'-triacetoxybiphenyl CAS No. 80632-65-1

4-Nitro-2',4',5'-triacetoxybiphenyl

Cat. No.: B11945629
CAS No.: 80632-65-1
M. Wt: 373.3 g/mol
InChI Key: NGDGRFZKXSEXPK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2’,4’,5’-triacetoxybiphenyl typically involves the acetylation of 4-nitro-2’,4’,5’-trihydroxybiphenyl. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .

Industrial Production Methods

While specific industrial production methods for 4-Nitro-2’,4’,5’-triacetoxybiphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2’,4’,5’-triacetoxybiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-2’,4’,5’-triacetoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-2’,4’,5’-triacetoxybiphenyl is not well-documented. it is known that nitro compounds can undergo bioreduction to form reactive intermediates that can interact with cellular components. The acetoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2’,4’,5’-triacetoxybiphenyl is unique due to the presence of both a nitro group and multiple acetoxy groups on a biphenyl structure. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various research applications .

Properties

CAS No.

80632-65-1

Molecular Formula

C18H15NO8

Molecular Weight

373.3 g/mol

IUPAC Name

[4,5-diacetyloxy-2-(4-nitrophenyl)phenyl] acetate

InChI

InChI=1S/C18H15NO8/c1-10(20)25-16-9-18(27-12(3)22)17(26-11(2)21)8-15(16)13-4-6-14(7-5-13)19(23)24/h4-9H,1-3H3

InChI Key

NGDGRFZKXSEXPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C

Origin of Product

United States

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